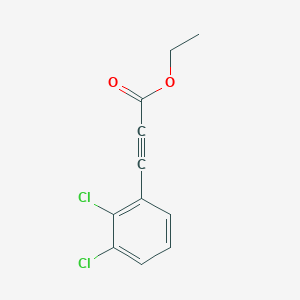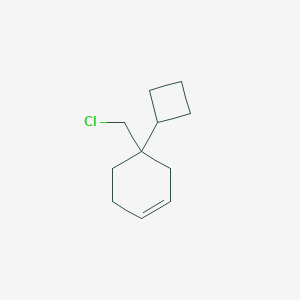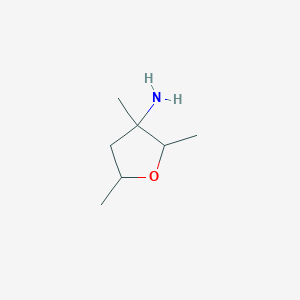
2,3,5-Trimethyloxolan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyloxolan-3-amine is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of three methyl groups attached to the oxolane ring and an amine group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyloxolan-3-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,3,5-trimethyl-1,3-dioxolane with ammonia or primary amines can yield this compound. The reaction typically requires a catalyst and is carried out under mild conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The choice of catalysts and solvents is crucial to minimize by-products and enhance the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trimethyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The methyl groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized oxolanes.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyloxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,5-Trimethyloxolan-3-amine involves its interaction with molecular targets through its amine group. This interaction can lead to the formation of hydrogen bonds, ionic interactions, or covalent modifications, depending on the specific context. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trimethylpyrrole: Similar in structure but contains a pyrrole ring instead of an oxolane ring.
2,3,5-Trimethylfuran: Contains a furan ring and exhibits different chemical properties.
2,3,5-Trimethylthiophene: Contains a thiophene ring and is used in different applications.
Uniqueness
2,3,5-Trimethyloxolan-3-amine is unique due to its oxolane ring structure combined with an amine group, which imparts distinct reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
2,3,5-trimethyloxolan-3-amine |
InChI |
InChI=1S/C7H15NO/c1-5-4-7(3,8)6(2)9-5/h5-6H,4,8H2,1-3H3 |
InChI-Schlüssel |
QINBMUHTTOVDST-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C(O1)C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


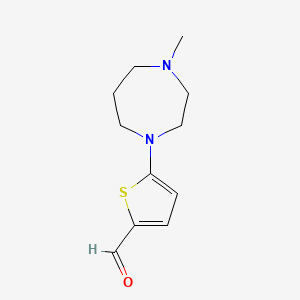

![[(3-Fluoro-4-methylphenyl)methyl][(2-nitrophenyl)methyl]amine](/img/structure/B13197389.png)

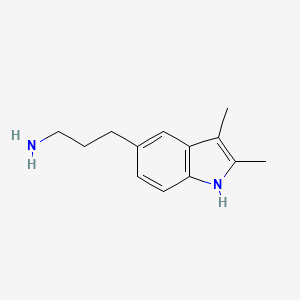
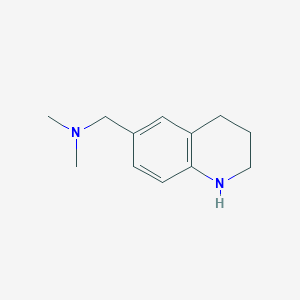
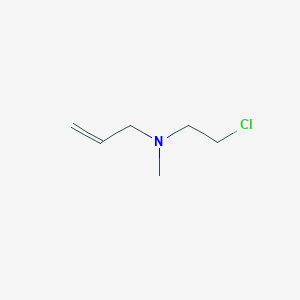




![7,7-Difluoro-1-[1-(2-methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13197440.png)
